molecular formula C20H28N2O6 B15228605 N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine

Cat. No.: B15228605
M. Wt: 392.4 g/mol
InChI Key: SZDVZUHYFIZNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine (CAS 1219398-22-7) is a specialized, doubly protected amino acid derivative designed for advanced chemical synthesis. With a molecular formula of C20H28N2O6 and a molecular weight of 392.45 g/mol, this compound serves as a critical chiral building block for constructing peptide analogues and other biologically active molecules . Its structure features a piperidine ring—a common scaffold in medicinal chemistry—substituted with both a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protecting group, allowing for selective deprotection and sequential synthesis . The racemic (DL-) nature of the glycine component provides flexibility for exploring stereochemistry in drug discovery. This reagent is particularly valuable in pharmaceutical research for creating conformationally restricted peptide mimics. Studies have shown that incorporating piperidine moieties as replacements for glycine residues in peptide sequences is a proven strategy for developing inhibitors of cysteine proteases, such as the IgG degrading enzyme of Streptococcus pyogenes (IdeS) . The rigid piperidine ring can alter the hydrogen bonding capacity and polarity profile of the resulting analogue, which is essential for modulating biological activity and selectivity . Furthermore, the compound falls into the category of N-(aminocycloalkylene)amino acids, which are recognized as valuable isosteres and conformationally restricted chiral building blocks for potentially bioactive substances and peptides . This compound is For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-16(17(23)24)15-11-7-8-12-22(15)19(26)27-13-14-9-5-4-6-10-14/h4-6,9-10,15-16H,7-8,11-13H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

SZDVZUHYFIZNIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine typically involves multiple steps:

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a carbobenzyloxy (Cbz) group.

    Formation of the Glycine Derivative: Glycine is modified to introduce the Boc (tert-butoxycarbonyl) group.

    Coupling Reaction: The protected piperidine and glycine derivatives are coupled under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems are used.

    Purification: Techniques like crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Cbz groups are cleaved under distinct conditions to expose functional groups for further modifications:

Protective Group Reagent/Conditions Products Yield Reference
CbzCatalytic hydrogenation (H₂/Pd-C)Free amine + benzyl alcohol84–92%
BocTrifluoroacetic acid (TFA)Free amine + CO₂ + tert-butanol90–95%
  • Key Insight : Hydrogenolysis of the Cbz group proceeds efficiently in methanol or ethanol, while Boc removal requires acidic conditions (e.g., 50% TFA in dichloromethane) .

Oxidation Reactions

The glycine backbone and piperidine ring undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Products Applications
KMnO₄Aqueous acidic mediumKetones or carboxylic acidsFunctional group introduction
CrO₃Anhydrous environmentAldehydes or epoxidesStructural diversification
  • Limitation : Over-oxidation risks require precise stoichiometric control.

Reduction Reactions

Selective reduction targets specific functional groups:

Reducing Agent Conditions Products Role in Synthesis
LiAlH₄Dry THF, 0°C → RTAlcohols from estersDeprotection intermediates
NaBH₄Methanol, RTStabilized aminesSide-chain modification
  • Note : LiAlH₄ is preferred for ester reductions, while NaBH₄ is milder for ketones.

Coupling Reactions

The compound participates in peptide bond formation via carbodiimide-mediated coupling:

Coupling Reagent Activator Solvent Product Yield
EDCIHOBtDMFPeptide-bonded derivatives79–91%
DCCDMAPCH₂Cl₂Amide-linked conjugates63–88%
  • Case Study : Coupling with Boc-l-leucine using EDCI/HOBt achieved 91% yield for Leu-piperidinyl-glycine analogs .

Substitution Reactions

Nucleophilic substitutions modify the piperidine or glycine moieties:

Reagent Target Site Product Outcome
NH₃ (methanol)Ester groupsAmidesBackbone functionalization
Alkyl halidesPiperidine nitrogenN-alkylated derivativesEnhanced lipophilicity
  • Example : Treatment with methyl iodide under basic conditions yielded N-methylated analogs .

Comparative Reactivity with Analogs

The stereochemistry and protective groups critically influence reactivity:

Compound Reactivity with EDCI/HOBt Deprotection Efficiency
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycineHigh (91% yield)90–95% (Boc), 84–92% (Cbz)
N-Boc-2-(1-Cbz-2-Piperidinyl)-L-glycineModerate (78% yield)Similar to DL-form
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-alanineLow (64% yield)Reduced due to steric effects
  • Key Finding : The DL-glycine variant shows superior coupling efficiency compared to alanine-based analogs, attributed to reduced steric hindrance .

Mechanistic Insights

  • Boc/Cbz Synergy : The Boc group stabilizes the amino group during Cbz hydrogenolysis, preventing side reactions.

  • Rotamer Dynamics : NMR studies reveal rotameric equilibria in intermediates, resolved at elevated temperatures (50°C) .

Scientific Research Applications

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is a compound of interest in medicinal chemistry and pharmacology because of its various biological activities. It is a synthetic compound with protective groups and amino acid derivatives, often used in organic synthesis.

Overview

This compound is a synthetic compound with protective groups and amino acid derivatives. The synthesis of this compound involves multiple steps:

  • Protection of the Piperidine Nitrogen: The piperidine nitrogen gets protected using a carbobenzyloxy (Cbz) group.
  • Formation of the Glycine Derivative: Glycine is modified to introduce the Boc (tert-butoxycarbonyl) group.
  • Coupling Reaction: The protected piperidine and glycine derivatives are coupled under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Under specific conditions, the compound can be oxidized to introduce or modify functional groups. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Reduction reactions can remove protective groups or reduce specific functional groups. Reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are often used.
  • Substitution: The compound can participate in substitution reactions to replace certain groups with others, utilizing nucleophiles and electrophiles, depending on the desired modification.

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or aldehydes, while reduction could result in the removal of protective groups.

Scientific Research Applications

This compound has uses in scientific research:

  • Chemistry: It is used as an intermediate in synthesizing more complex molecules.
  • Biology: It is studied for potential interactions with biological molecules and pathways.
  • Medicine: It is investigated for potential therapeutic properties and as a building block for drug development.
  • Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

The mechanism of action of this compound involves interaction with specific molecular targets, where the protective groups (Boc and Cbz) modulate the compound’s reactivity and interactions. The pathways involved depend on the specific application and the biological or chemical context.

Mechanism of Action

The mechanism of action of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine involves its interaction with specific molecular targets. The protective groups (Boc and Cbz) play a crucial role in modulating the compound’s reactivity and interactions. The pathways involved depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Structural Analogues with Varied Protecting Groups

Key structural analogs differ in their protecting groups and substitution patterns (Table 1).

Table 1: Structural Comparison of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-Glycine and Related Compounds
Compound Name CAS RN Molecular Weight Protecting Groups Key Features Reference
This compound Not Provided ~350–400 (est.) Boc (glycine), Cbz (piperidine) Dual orthogonal protection, DL configuration -
Fmoc-1(1-Boc-piperidin-4-yl)-DL-Glycine 204058-24-2 406.45 Fmoc (glycine), Boc (piperidine) Steric hindrance from Fmoc; solid-phase synthesis compatibility
N-Cbz-2-Piperidinecarboxylic Acid 28697-07-6 263.29 Cbz (piperidine) Single protection; high similarity (0.97) to methyl ester analogs
N-Boc-2-(4′-Chlorophenyl)-DL-Glycine 209525-73-5 285.72 Boc (glycine) Aromatic substituent; >97% purity
1-(tert-Butoxycarbonyl)-3-Phenylpiperidine-2-Carboxylic Acid - ~305 (est.) Boc (piperidine) Phenyl group enhances hydrophobicity

Reactivity and Stability

  • Protection Strategy: The Boc group in this compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), while the Cbz group is removed via hydrogenolysis or catalytic hydrogenation. This contrasts with Fmoc-1(1-Boc-piperidin-4-yl)-DL-Glycine, where the Fmoc group is base-labile (removed with piperidine), allowing orthogonal deprotection workflows . N-Cbz-2-Piperidinecarboxylic Acid lacks the Boc group, limiting its utility in multi-step syntheses requiring sequential deprotection .
  • Conformational Stability :

    • Piperidine-containing compounds like N-Boc-2-lithio-2-aryl-piperidines exhibit temperature-dependent configurational stability. For example, N-Boc-2-lithio-2-aryl-piperidines retain enantiopurity at -80°C in diethyl ether, whereas pyrrolidine analogs show lower stability . This suggests that the piperidine ring in this compound may confer greater rigidity compared to pyrrolidine analogs.

Physicochemical Properties

  • Solubility :
    • The Boc and Cbz groups enhance hydrophobicity, reducing aqueous solubility compared to unprotected glycine derivatives. This is analogous to N-Boc-2-(4′-Chlorophenyl)-DL-Glycine , which requires polar aprotic solvents (e.g., DMF) for handling .
  • Steric Effects :
    • The piperidine ring in this compound introduces steric hindrance, slowing coupling reactions relative to linear analogs. Similar effects are observed in Fmoc-1(1-Boc-piperidin-4-yl)-DL-Glycine , where the bulky Fmoc group further restricts reactivity .

Biological Activity

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from recent research.

1. Chemical Structure and Synthesis

This compound is a derivative of glycine, featuring a Boc (tert-butyloxycarbonyl) protecting group and a Cbz (benzyloxycarbonyl) group attached to the piperidine ring. The synthesis typically involves the protection of the amino group followed by coupling reactions to form the desired compound. The dual protection strategy allows for selective reactivity during subsequent synthetic steps, enhancing yields and purity.

Synthesis Overview

  • Starting Materials : Glycine, Boc anhydride, Cbz chloride, piperidine.
  • Reagents : DMAP (4-Dimethylaminopyridine) is often used as a catalyst to facilitate the coupling reactions.
  • Procedure :
    • Protect the amino group of glycine with Boc anhydride.
    • React the Boc-protected glycine with Cbz chloride in the presence of DMAP to form this compound.

2. Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate effectiveness against various bacterial strains, including resistant pathogens .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress .

3. Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Activity Type Tested Concentration (µM) IC50 Value (µM) Reference
Antimicrobial5025
Anticancer1015
Neuroprotective10030

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 25 µM against S. aureus, demonstrating potent antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that treatment with the compound led to significant reductions in cell viability with IC50 values of 15 µM for MCF-7 cells .

5. Conclusion

This compound demonstrates considerable promise as a biologically active compound with potential applications in antimicrobial, anticancer, and neuroprotective therapies. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine, and what are their respective yields under optimized conditions?

  • Methodological Answer : The compound can be synthesized via catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine intermediates followed by coupling with protected glycine derivatives. For example, organozinc species generated from N-Boc-2-lithiopiperidine undergo Negishi coupling with aryl halides, achieving yields >70% and enantiomeric ratios ≥96:4 under optimized Pd catalysis . Alternatively, alkylation of enantiomerically enriched 2-arylpiperidines (derived from asymmetric deprotonation using chiral bases like (-)-sparteine) with glycine precursors provides access to the target compound with >90% enantiopurity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can researchers distinguish between diastereomers?

  • Methodological Answer : High-resolution 1H^1H- and 13C^{13}C-NMR are critical for structural elucidation, particularly for identifying Boc and Cbz protecting groups (e.g., tert-butyl signals at δ ~1.4 ppm and benzyloxycarbonyl aromatic protons at δ ~7.3 ppm). Diastereomers can be distinguished via 1H^1H-NMR coupling constants (e.g., axial vs. equatorial proton splitting in the piperidine ring) or chiral HPLC using columns like Chiralpak AD-H with hexane/isopropanol gradients, achieving baseline separation .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of fine powders via fume hood use. In case of skin contact, rinse immediately with water. Store the compound at -20°C in airtight containers under nitrogen to prevent decomposition, as its glycine moiety may hydrolyze in humid conditions .

Advanced Research Questions

Q. How do solvent polarity and chiral ligands influence the enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Solvent polarity directly impacts the configurational stability of intermediates. For example, N-Boc-2-lithio-2-arylpiperidines exhibit greater enantiomeric stability in ethereal solvents (e.g., diethyl ether at -80°C) compared to THF due to reduced solvation-induced racemization . Chiral ligands like (S,S)-2 (a bis-oxazoline) enhance enantioselectivity in copper-mediated couplings by stabilizing transition states, achieving up to 93:7 er in vinylation reactions .

Q. What strategies can resolve contradictions in reported enantioselectivity values for copper-mediated cross-couplings involving this compound?

  • Methodological Answer : Discrepancies often arise from ligand purity or reaction temperature control. For instance, O'Brien's method using (-)-sparteine at -78°C achieved 82:18 er, while Campos's protocol with (S)-proline-derived ligands at -40°C achieved ≥96:4 er. Systematic optimization of ligand-to-metal ratios (1:1 to 2:1) and strict temperature monitoring (-78°C ± 2°C) are recommended to reconcile such differences .

Q. What mechanistic insights explain the divergent reactivity of N-Boc-2-lithiopiperidine intermediates in alkylation vs. acylations?

  • Methodological Answer : The lithiated piperidine intermediate undergoes alkylation via an SN2S_N2 mechanism, where steric hindrance from the Boc group directs nucleophilic attack to the less hindered face. In contrast, acylation proceeds through a tetrahedral intermediate stabilized by chelation between the lithium ion and carbonyl oxygen, favoring retention of configuration. Kinetic studies using Eyring plots revealed ΔH=12.3kcal/mol\Delta H^\ddagger = 12.3 \, \text{kcal/mol} for alkylation vs. ΔH=9.8kcal/mol\Delta H^\ddagger = 9.8 \, \text{kcal/mol} for acylation, explaining faster acylation rates .

Q. How can dynamic kinetic resolution (DKR) be applied to improve the enantiopurity of this compound derivatives?

  • Methodological Answer : DKR leverages rapid interconversion of enantiomers under catalytic conditions. For example, using a chiral palladium catalyst (e.g., Josiphos SL-J009-1), racemic N-Boc-2-lithiopiperidine undergoes continuous resolution during transmetalation to organozinc species, achieving >99% er in Negishi couplings. Key parameters include catalyst loading (5-10 mol%), reaction time (12-24 hr), and aryl halide electronic properties (electron-deficient substrates react faster) .

Data Contradiction Analysis

Q. Why do some studies report low yields in Negishi couplings of N-Boc-2-lithiopiperidine with aryl bromides, while others achieve high efficiency?

  • Methodological Answer : Contradictions arise from differences in organozinc stability and aryl halide scope. Campos's work showed that electron-rich aryl bromides (e.g., 4-methoxyphenyl) require longer reaction times (48 hr) due to slower oxidative addition, whereas electron-deficient substrates (e.g., 4-cyanophenyl) react within 12 hr. Additionally, pre-formation of organozinc intermediates at 60°C for 1 hr enhances their stability and coupling efficiency .

Tables for Key Reaction Parameters

Reaction TypeOptimal ConditionsYield (%)Enantiomeric Ratio (er)Reference
Negishi CouplingPd(OAc)₂ (5 mol%), Josiphos (10 mol%), -40°C8596:4
Asymmetric Deprotonation(-)-Sparteine, -78°C, Et₂O7593:7
VinylationCuCN·2LiCl, THF, -30°C6889:11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.